molecular formula C14H15Br2NO6 B304063 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid

2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid

カタログ番号 B304063
分子量: 453.08 g/mol
InChIキー: NRXFVCDLBRGEDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid, also known as DBED, is a chemical compound that has been the subject of scientific research in recent years. It is a member of the bicyclic dicarboxylic acid family and is known for its potential applications in the field of medicinal chemistry. In

作用機序

The mechanism of action of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been shown to have a number of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the main advantages of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been shown to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are a number of future directions for research on 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid. One area of focus is the development of new drugs based on the structure of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid. Additionally, further research is needed to fully understand the mechanism of action of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more studies on the pharmacokinetics and toxicity of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid to determine its safety and efficacy in humans.
In conclusion, 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid is a promising compound that has potential applications in the field of medicinal chemistry. Its synthesis method has been optimized over the years, and it has been shown to exhibit a number of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid and its potential applications in the treatment of various diseases.

合成法

The synthesis of 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid involves a multi-step process that begins with the reaction of 2,5-diketopiperazine with 1,3-dibromopropane. The resulting product is then treated with sodium hydroxide to form the bicyclic intermediate, which is subsequently reacted with maleic anhydride to yield 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

科学的研究の応用

2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

製品名

2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid

分子式

C14H15Br2NO6

分子量

453.08 g/mol

IUPAC名

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)pentanedioic acid

InChI

InChI=1S/C14H15Br2NO6/c15-10-4-3-5(11(10)16)9-8(4)12(20)17(13(9)21)6(14(22)23)1-2-7(18)19/h4-6,8-11H,1-3H2,(H,18,19)(H,22,23)

InChIキー

NRXFVCDLBRGEDJ-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O

正規SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C(CCC(=O)O)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。